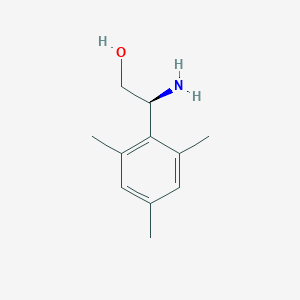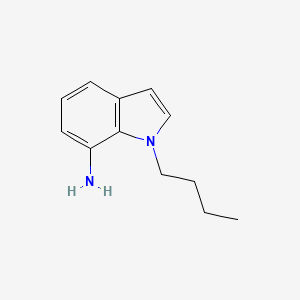
(3-((Pyridin-2-ylmethyl)carbamoyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((Pyridin-2-ylmethyl)carbamoyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-2-ylmethyl carbamoyl group. The unique structure of this compound makes it a valuable tool in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Pyridin-2-ylmethyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyridin-2-ylmethyl Carbamoyl Intermediate: This step involves the reaction of pyridin-2-ylmethylamine with an appropriate carbonyl compound to form the carbamoyl intermediate.
Borylation Reaction: The carbamoyl intermediate is then subjected to a borylation reaction using a boronic acid derivative. This step often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boronic acid group onto the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
(3-((Pyridin-2-ylmethyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry
In organic synthesis, (3-((Pyridin-2-ylmethyl)carbamoyl)phenyl)boronic acid is used as a building block for the construction of complex molecules. Its boronic acid group allows for versatile cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
In biological research, this compound is used as a probe for studying enzyme activity. The boronic acid group can form reversible covalent bonds with diols, making it useful for detecting and quantifying biomolecules such as sugars and nucleotides.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets through covalent bonding makes it a promising scaffold for the development of enzyme inhibitors and other therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
作用机制
The mechanism of action of (3-((Pyridin-2-ylmethyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group interacts with diols and other nucleophiles, forming stable complexes. This interaction can inhibit the activity of enzymes that rely on diol-containing cofactors, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-ylmethyl group but lack the boronic acid functionality.
3-Bromoimidazo[1,2-a]pyridines: These compounds contain a pyridine ring but differ in their substitution pattern and lack the boronic acid group.
Uniqueness
The presence of both the boronic acid group and the pyridin-2-ylmethyl carbamoyl group in (3-((Pyridin-2-ylmethyl)carbamoyl)phenyl)boronic acid imparts unique reactivity and binding properties. This dual functionality allows for diverse applications in synthesis, biological research, and material science, distinguishing it from other similar compounds.
属性
分子式 |
C13H13BN2O3 |
|---|---|
分子量 |
256.07 g/mol |
IUPAC 名称 |
[3-(pyridin-2-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c17-13(16-9-12-6-1-2-7-15-12)10-4-3-5-11(8-10)14(18)19/h1-8,18-19H,9H2,(H,16,17) |
InChI 键 |
LKKPMWPXBZNCEU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=N2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


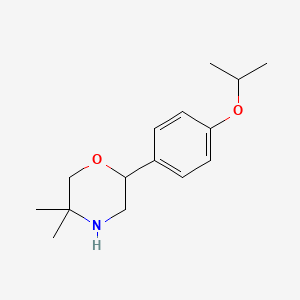
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/no-structure.png)
![Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B15239993.png)
amine](/img/structure/B15239994.png)
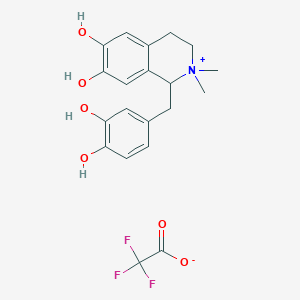
![N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine](/img/structure/B15239998.png)
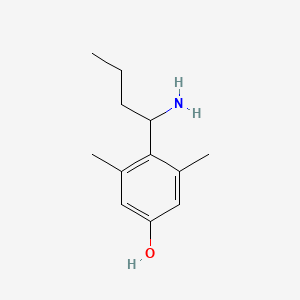
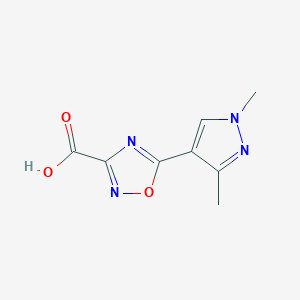

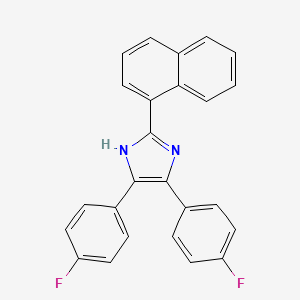

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B15240039.png)
